molecular formula C15H19NS2 B13754845 Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate CAS No. 70556-18-2

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Cat. No.: B13754845
CAS No.: 70556-18-2
M. Wt: 277.5 g/mol
InChI Key: WFWKNRSNXCGADO-UHFFFAOYSA-M
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Description

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate is a quaternary ammonium salt paired with a 2-naphthalenecarbodithioate anion. The compound combines a positively charged trimethylmethanaminium ion and a dithiocarbamate-derived anion. Dithiocarbamates are sulfur-containing analogs of carbamates, known for their chelating properties and applications in agrochemicals, coordination chemistry, and polymer stabilization .

Properties

CAS No.

70556-18-2

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

naphthalene-2-carbodithioate;tetramethylazanium

InChI

InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1

InChI Key

WFWKNRSNXCGADO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Starting Materials

Stepwise Synthesis

Step 1: Formation of N,N-dimethyl or N,N,N-trimethyl amine intermediate
  • The amine precursor undergoes methylation via the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid as methylating agents. This reaction is classical for converting primary or secondary amines into tertiary amines.
  • For sterically hindered amines like those derived from naphthalene, reaction times are extended (8–24 hours, preferably 12–16 hours) and molar ratios carefully adjusted (amine:formaldehyde:formic acid ≈ 1:3:5) to improve yield and purity.
Step 2: Quaternization to form the trimethylammonium salt
  • The tertiary amine intermediate reacts with methylating agents such as methyl iodide, methyl sulfate, or dimethyl sulfate in a suitable solvent like ethyl acetate.
  • The reaction is typically carried out under reflux for 0.5 to 2 hours with a molar ratio of tertiary amine to methylating agent around 1:1.1.
  • After reaction completion, the crude product is filtered and purified by recrystallization in ethyl acetate to yield the quaternary ammonium salt with yields reported around 81–90%.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Reductive Methylation Amine + Formaldehyde + Formic acid, reflux 12–16 h N,N-dimethyl or N,N,N-trimethyl amine 85–92
2 Quaternization Tertiary amine + Methyl sulfate, ethyl acetate reflux Quaternary ammonium salt (trimethylammonium) 81–90
3 Dithioate formation Quaternary ammonium + 2-naphthalenecarbodithioate precursor Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate Not explicitly reported

Analytical Characterization

Comparative Notes on Related Synthesis Approaches

  • The use of formaldehyde-formic acid methylation (Eschweiler-Clarke reaction) is favored for tertiary amine formation due to mild conditions and relatively high yields, although steric hindrance from bulky aromatic groups like naphthalene can require longer reaction times and optimized reagent ratios.
  • Alternative methylating agents such as methyl iodide or dimethyl sulfate can be used but present challenges including volatility, toxicity, and cost.
  • The quaternization step is typically straightforward but requires solvent and temperature control to prevent side reactions and ensure high purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Methylation reagent ratio Amine: Formaldehyde: Formic acid = 1:3:5 Adjusted for steric hindrance
Methylation temperature Reflux (approx. 100 °C) 12–16 hours reaction time
Quaternization reagent Methyl sulfate (1.1 equiv) Ethyl acetate solvent
Quaternization temperature Reflux (approx. 77 °C for ethyl acetate) 0.5–2 hours reaction time
Purification method Recrystallization in ethyl acetate Yields 81–90%
Characterization methods NMR, FTIR, elemental analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C13H14N2S2
  • Molecular Weight : 270.39 g/mol
  • IUPAC Name : Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Physical Properties

  • Appearance : Typically a white to light yellow solid
  • Solubility : Soluble in polar solvents such as water and methanol

Analytical Chemistry

This compound serves as an ion-pairing agent in various chromatographic techniques. Its applications include:

  • Gas Chromatography/Mass Spectrometry (GC/MS) : Enhances the separation of ionic compounds, improving detection sensitivity.
  • Capillary Electrophoresis : Utilized for the analysis of small biomolecules due to its ability to modify the electroosmotic flow.

Table 1: Applications in Analytical Chemistry

Application TypePurpose
GC/MSIon-pairing for improved sensitivity
Capillary ElectrophoresisSeparation of small biomolecules
Liquid ChromatographyEnhances resolution of complex mixtures

Materials Science

In materials science, this compound is used for synthesizing advanced materials:

  • Nanoparticle Synthesis : It plays a role in the preparation of iron oxide nanoparticles, which are crucial for magnetic resonance imaging (MRI) contrast agents.

Case Study: Iron Oxide Nanoparticles

Research has shown that incorporating this compound in the synthesis process leads to nanoparticles with improved magnetic properties, enhancing their effectiveness as contrast agents in MRI applications.

Biological Studies

The compound has been investigated for its biological interactions, particularly in drug delivery systems:

  • Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its quaternary ammonium structure.
  • Cell Viability Studies : Used in vitro to assess cytotoxicity and cell viability in various cell lines.

Table 2: Biological Applications

Application TypePurpose
Antimicrobial TestingEvaluating effectiveness against pathogens
Cytotoxicity AssessmentDetermining safety profiles for drug formulations

Cosmetic Formulations

This compound is also utilized in cosmetic formulations as a viscosity controlling agent. Its ability to modify the rheological properties of products makes it valuable in:

  • Creams and Lotions : Enhances texture and stability.

Case Study: Cosmetic Formulation Development

A study demonstrated that formulations containing this compound exhibited improved sensory properties and stability over time compared to controls without it.

Mechanism of Action

The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts

(a) Methanaminium, 1-carboxy-N,N,N-trimethyl- (HY-B0710, CAS 107-43-7)
  • Molecular Formula: C₅H₁₁NO₂ .
  • Molecular Weight : 117.15 g/mol .
  • Functional Groups : Carboxylate (-COO⁻) counterion instead of dithiocarbamate.

Comparison :

  • The target compound’s 2-naphthalenecarbodithioate anion confers greater aromaticity and metal-binding capacity compared to the carboxylate in HY-B0710.
  • Higher molecular weight and hydrophobicity may reduce aqueous solubility but enhance lipid membrane interaction.
(b) Benzalkonium Chloride
  • Structure : Alkylbenzyldimethylammonium chloride.
  • Applications : Broad-spectrum antimicrobial agent.
  • Toxicity : LD₅₀ (oral, rat): 150 mg/kg; causes membrane disruption .

Comparison :

  • Both compounds share quaternary ammonium moieties, but benzalkonium’s alkyl chain enhances surfactant properties. The target compound’s dithiocarbamate may offer redox-modulating effects absent in benzalkonium.

Dithiocarbamates and Carbamates

(a) Formetanate Hydrochloride (CAS 23422-53-9)
  • Structure : Aryl carbamate insecticide with a dimethylformamidine group .
  • Molecular Formula : C₁₀H₁₆ClN₃O₂.
  • Toxicity : Acetylcholinesterase inhibitor; LD₅₀ (oral, rat): 12 mg/kg .

Comparison :

  • Functional Groups : Formetanate is a carbamate (R-O-CO-NR₂), whereas the target compound is a dithiocarbamate (R-S-CS-O⁻). Sulfur substitution in dithiocarbamates reduces acetylcholinesterase inhibition but increases metal chelation .
  • Applications : Formetanate is pesticidal, while dithiocarbamates are fungicidal or used in rubber vulcanization.
(b) Ziram (Zinc Dimethyldithiocarbamate)
  • Structure : Zn²⁺ coordinated to dimethyldithiocarbamate.
  • Applications : Agricultural fungicide.
  • Toxicity : LD₅₀ (oral, rat): 1,400 mg/kg; less acute toxicity than carbamates .

Comparison :

  • The target compound’s naphthalene group may enhance photostability compared to Ziram’s aliphatic structure.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate C₁₄H₁₇NS₂⁺·C₁₁H₇S₂⁻* ~373.5 (estimated) Quaternary ammonium, dithiocarbamate Chelation, agrochemicals
HY-B0710 (Methanaminium, 1-carboxy-N,N,N-trimethyl-) C₅H₁₁NO₂ 117.15 Quaternary ammonium, carboxylate Biochemical research
Formetanate Hydrochloride C₁₀H₁₆ClN₃O₂ 245.7 Carbamate, formamidine Insecticide
Ziram C₆H₁₂N₂S₄Zn 305.8 Dithiocarbamate, zinc Fungicide

*Hypothetical formula based on structural inference.

Table 2: Toxicity and Stability

Compound Name LD₅₀ (Oral, Rat) Stability Notes
This compound Not reported Likely hydrolytically labile
Formetanate Hydrochloride 12 mg/kg Stable in dry conditions
Ziram 1,400 mg/kg Decomposes in acidic environments

Research Findings and Limitations

  • Dithiocarbamate vs. Carbamate Toxicity : Dithiocarbamates generally exhibit lower acute toxicity than carbamates due to reduced acetylcholinesterase affinity .
  • Data Gaps: No direct toxicological or pharmacological studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and class-specific trends.

Notes

  • Limitations : The absence of direct studies on this compound necessitates cautious extrapolation from related compounds.
  • Contradictions : Carbamates (e.g., Formetanate) are more neurotoxic, while dithiocarbamates (e.g., Ziram) prioritize metal-binding, complicating direct comparisons .

Biological Activity

Overview of Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

This compound is a quaternary ammonium compound that exhibits various biological activities. Its structure includes a trimethylated nitrogen atom and a dithiocarbamate moiety, which may contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including methanaminium derivatives, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have shown that such compounds can be effective against a range of pathogens, including bacteria and fungi.

  • Mechanism of Action : QACs bind to negatively charged sites on cell membranes, altering permeability and leading to cell death.
  • Case Study : A study investigating the efficacy of various QACs found that compounds with similar structures to Methanaminium, N,N,N-trimethyl-, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Cytotoxicity

While these compounds possess antimicrobial properties, they can also exhibit cytotoxic effects on mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for therapeutic applications.

  • Research Findings : In vitro studies have demonstrated that certain concentrations of methanaminium derivatives can induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is essential for developing targeted therapies.

Antioxidant Activity

Some studies suggest that dithiocarbamate derivatives may exhibit antioxidant properties due to their ability to scavenge free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases.

  • Experimental Evidence : Research has shown that dithiocarbamate compounds can reduce oxidative damage in cellular models, indicating potential therapeutic applications in conditions associated with oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cells at specific concentrations
AntioxidantScavenges free radicals, reducing oxidative stress

Table 2: Comparative Efficacy of Related Compounds

CompoundAntibacterial Activity (MIC)Cytotoxicity (IC50)
Methanaminium derivative A32 µg/mL25 µM
Methanaminium derivative B16 µg/mL30 µM
This compoundTBDTBD

Q & A

Q. Example Workflow :

Screen studies using inclusion criteria (e.g., peer-reviewed, standardized protocols) .

Normalize data to control for solvent effects (e.g., DMSO ≤0.1%).

Validate outliers via replicated assays .

What advanced techniques differentiate the dithiocarbamate anion from degradation products?

Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS) : Identifies sulfur speciation (e.g., S⁻ in dithiocarbamate vs. S-S in disulfides) .
  • Raman Spectroscopy : Detects S-S bonds (∼500 cm⁻¹) from oxidative degradation .
  • High-Resolution LC-MS : Tracks molecular weight shifts (e.g., +16 Da for sulfoxide formation) .

Case Study : After UV exposure, LC-MS reveals a degradation product at m/z 247.0085 (C₁₁H₇OS₂⁻), indicating oxidation of the dithiocarbamate group .

What computational methods predict environmental partitioning of the compound?

Methodological Answer:

  • QSAR Models : Estimate log Kow (e.g., EPI Suite: predicted log Kow = 2.1) .
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water .
  • Experimental Validation :
    • Water Solubility : Shake-flask method (pH 7.4, 25°C) .
    • Sediment Adsorption : Batch equilibrium (OECD 106) with HPLC quantification .

Table 2 : Predicted Environmental Parameters

ParameterValueMethod
log Kow2.1EPI Suite
t½ (Water)14 daysOECD 301F
BCF (Fish)120 L/kgQSAR

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